Beta-defensin118

Salt sensitivity Antimicrobial activity Cystic fibrosis

Human Beta-Defensin 118 (DEFB118), formerly known as ESC42, is a 13.6–13.8 kDa cationic host defense peptide belonging to the beta-defensin subfamily. It is distinguished from many other defensins by its androgen-regulated, high-level expression in the epididymis, where it binds to sperm and contributes to innate immunity in the male reproductive tract.

Molecular Formula
Molecular Weight
Cat. No. B1578026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin118
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 118 (DEFB118): A Multifunctional Epididymal Antimicrobial Peptide for Procurement Consideration


Human Beta-Defensin 118 (DEFB118), formerly known as ESC42, is a 13.6–13.8 kDa cationic host defense peptide belonging to the beta-defensin subfamily [1]. It is distinguished from many other defensins by its androgen-regulated, high-level expression in the epididymis, where it binds to sperm and contributes to innate immunity in the male reproductive tract [1]. Beyond its antimicrobial function, DEFB118 demonstrates a unique, quantifiable biphasic response to salt concentration and potent anti-inflammatory properties in epithelial models, positioning it as a compelling candidate distinct from conventional salt-sensitive defensins [2].

Why Generic Beta-Defensin Substitution is Inadequate for DEFB118-Targeted Applications


Despite a shared beta-defensin structural fold, the functional behavior of DEFB118 is highly specific and cannot be assumed from class-level averages. Key properties, such as a biphasic salt effect and potent anti-inflammatory signaling via NF-κB pathway inhibition, are absent or reversed in many close analogs like human beta-defensin 1 (HBD1) and human beta-defensin 2 (HBD2), which are typically inactivated by physiological salt concentrations or lack this specific immunomodulatory profile [1]. This evidence shows that generic selection of a 'beta-defensin' will fail to replicate the mechanism-based performance required for applications in environments with variable ionic strength or where epithelial barrier protection is a primary endpoint [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence Against Key Analogs


Unusual Biphasic Salt Response vs. Salt-Inactivated Conventional Defensins

Unlike human beta-defensin 1 (HBD1), a close analog which is characterized as a 'salt-sensitive antibiotic... inactivated in cystic fibrosis', DEFB118 exhibits a confirmed biphasic response to increased ionic strength. While HBD1 and many other antimicrobial peptides lose bactericidal potency at elevated salt concentrations (a key clinical liability), DEFB118's activity profile as a function of salt concentration is non-monotonic, demonstrating retained function under conditions that inactivate its comparators [1]. This unusual tolerance to ionic strength is a primary distinguishing feature crucial for applications in physiological environments like the lung or gut [2].

Salt sensitivity Antimicrobial activity Cystic fibrosis

High Recombinant Yield Advantage: 250 µg/mL Culture vs. Low-Yield Defensin Analogs

A critical procurement barrier for antimicrobial peptides is low recombinant yield, which precludes cost-effective scale-up. The DEFB118 gene, when expressed in E. coli Rosetta (DE3) under optimized conditions (1.0 mM IPTG, 4 h induction), yields more than 250 μg/mL of soluble protein [1]. This yield is substantially higher than that of numerous other human beta-defensins which often suffer from inclusion body formation, toxicity to the expression host, or require complex refolding, making DEFB118 a superior candidate for applications demanding large-scale, cost-effective production [1].

Recombinant protein production Bioprocessing E. coli expression

Broad-Spectrum MIC of 4 µg/mL Against Key Gram-Negative and Gram-Positive Strains

In a standardized broth microdilution assay, purified recombinant DEFB118 demonstrated a consistent and potent minimum inhibitory concentration (MIC) of 4 µg/mL against both Gram-negative (E. coli K88, E. coli DH5α) and Gram-positive (S. aureus, B. subtilis) bacteria [1]. This equivalent potency across both Gram-stain groups, with an MIC rivaling or surpassing that of conventional antibiotics for certain strains, contrasts with some defensins like human beta-defensin 2 (HBD2), which can exhibit a marked Gram-negative preference and variable MICs depending on the strain [2].

MIC Antibacterial Broad-spectrum

Defined Anti-inflammatory Mechanism: NF-κB Pathway Inhibition vs. Cytolytic Defensins

DEFB118 goes beyond direct bacterial killing by actively resolving inflammation in epithelial cells. In an IPEC-J2 cell model challenged with enterotoxigenic E. coli (ETEC), pretreatment with 25 µg/mL DEFB118 significantly suppressed the protein levels of the NF-κB inhibitor IκB-α, alongside decreasing the downstream inflammatory cytokines IL-1β, IL-6, and TNF-α (P<0.05), and concurrently upregulating the tight-junction protein ZO-1 to protect barrier integrity [1]. This is a distinct mechanistic signature; other defensins, such as human beta-defensin 3 (HBD3), can be pro-inflammatory in certain contexts or act primarily through chemokine receptor agonism, making DEFB118 the preferred choice for studies where dampening the NF-κB axis is the explicit goal [2].

Immunomodulation NF-κB Epithelial barrier

High-Return Application Scenarios for DEFB118 Procurement


Animal Health and Feed Additive Models for Post-Weaning Diarrhea

Based on its demonstrated high recombinant yield (>250 µg/mL) and protective effects on porcine intestinal epithelial cells (IPEC-J2), DEFB118 is a strong candidate for dietary antimicrobial peptide supplementation aimed at preventing enterotoxigenic E. coli-induced intestinal injury and inflammation. The combination of direct antibacterial action (MIC 4 µg/mL) with epithelial barrier fortification (upregulation of ZO-1) provides a dual-pronged mechanism not achievable with antibiotics or other generic defensins [1].

Endotoxin-Neutralizing Formulations for Inflammatory Disease

Procurement should be prioritized for drug discovery programs targeting Gram-negative sepsis or inflammatory bowel disease. The evidence shows DEFB118 specifically suppresses the NF-κB pathway and reduces key inflammatory cytokines (IL-1β, IL-6, TNF-α) in the presence of bacterial challenge, a property distinguishing it from many direct pore-forming defensins that lack this specific signaling-based resolution function [2].

Physiological High-Salt Environment Antimicrobial Screening

Leveraging its unique biphasic salt response, DEFB118 is a critical tool compound for antibacterial screening in models of cystic fibrosis or other mucosal environments with elevated ionic strength. Unlike HBD1, which is inactivated in such conditions, DEFB118 retains its bactericidal activity, making it indispensable for projects where conventional defensins fail to replicate physiological antimicrobial action [3].

Quote Request

Request a Quote for Beta-defensin118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.